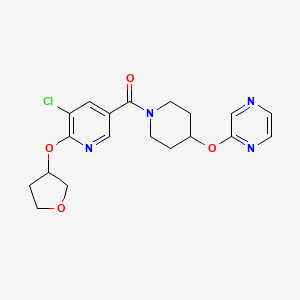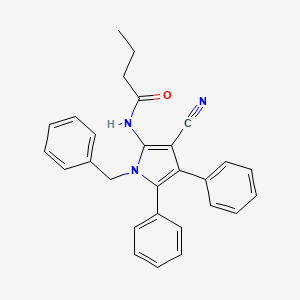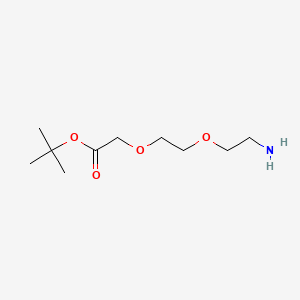![molecular formula C15H9FN2 B2730107 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338791-66-5](/img/structure/B2730107.png)
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile” is a biochemical used for proteomics research . It has a molecular weight of 236.24 and a molecular formula of C15H9FN2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- Electrophilic Cyanation: A benign electrophilic cyanation reagent, N-Cyano-N-phenyl-p-methylbenzenesulfonamide, facilitates the synthesis of various benzonitriles, including 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile derivatives, from (hetero)aryl bromides. This process allows for the efficient creation of pharmaceutical intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Organic Electronics and Luminescence
- Optoelectronic Properties Tuning: The synthesis of bicarbazole/cyanobenzene hybrid compounds demonstrates the systematic tuning of optoelectronic properties. Adjustments in substituents from electron-donating to accepting units on cyanobenzene have shown potential applications in organic light-emitting diodes (OLEDs) as host or dopant materials, enhancing fluorescence emission and semiconductivity (Cao et al., 2018).
Photoluminescent Materials
- Self-Assessing Photoluminescent Polyurethanes: Utilizing cyano-substituted oligo(p-phenylene vinylene) molecules, self-assessing elastomers have been developed. These materials change their photoluminescence color in response to applied strain, indicating potential in self-assessment and sensing applications (Crenshaw & Weder, 2006).
Propiedades
IUPAC Name |
2-[cyano(phenyl)methyl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-15-8-4-7-12(14(15)10-18)13(9-17)11-5-2-1-3-6-11/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVFSABWCMXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)


